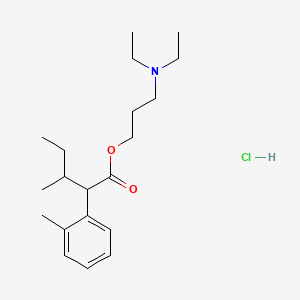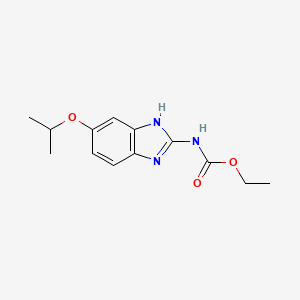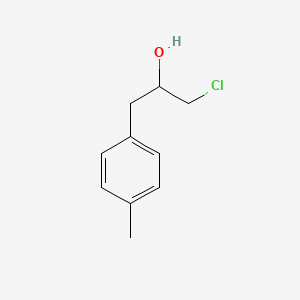
2',6'-Diethyl-3'-nitroacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Diethyl-3’-nitroacetanilide is an organic compound with the molecular formula C12H16N2O3 It is a derivative of acetanilide, featuring ethyl groups at the 2’ and 6’ positions and a nitro group at the 3’ position on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Diethyl-3’-nitroacetanilide typically involves the nitration of 2’,6’-diethylacetanilide. The process begins with the acylation of 2,6-diethylaniline using acetic anhydride to form 2’,6’-diethylacetanilide. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3’ position.
Industrial Production Methods
Industrial production of 2’,6’-Diethyl-3’-nitroacetanilide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Diethyl-3’-nitroacetanilide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.
Major Products
Reduction: 2’,6’-Diethyl-3’-aminoacetanilide.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2’,6’-Diethyl-3’-nitroacetanilide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’,6’-Diethyl-3’-nitroacetanilide depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: The parent compound without the ethyl and nitro substitutions.
4-Nitroacetanilide: A nitro derivative with the nitro group at the 4’ position.
2’,6’-Diethylacetanilide: The precursor compound without the nitro group.
Uniqueness
2’,6’-Diethyl-3’-nitroacetanilide is unique due to the presence of both ethyl and nitro groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
91557-77-6 |
|---|---|
Fórmula molecular |
C12H16N2O3 |
Peso molecular |
236.27 g/mol |
Nombre IUPAC |
N-(2,6-diethyl-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C12H16N2O3/c1-4-9-6-7-11(14(16)17)10(5-2)12(9)13-8(3)15/h6-7H,4-5H2,1-3H3,(H,13,15) |
Clave InChI |
FQZYCHPZMBXHND-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=C(C=C1)[N+](=O)[O-])CC)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-(diethylamino)-2-{[4-(dimethylamino)phenyl]diazenyl}phenyl)urea](/img/structure/B11958034.png)

![7-Chloro-4'-hydroxy-2',4,6-trimethoxy-6'-methyl-3H-spiro[benzofuran-2,1'-cyclohex[2]EN]-3-one](/img/structure/B11958044.png)
![2-methyl-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}benzamide](/img/structure/B11958046.png)









